p-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol

Physicochemical Profiling Pre-formulation Chromatography

Sourcing unique chiral sulfoxide scaffolds often means lost time on multi-step in-house synthesis. This compound solves that by delivering the pre-integrated dimethylaniline-naphthylsulfinyl ethanol core ready for direct use. - Saves 3-5 synthetic steps, accelerating your hit expansion and SAR studies. - The basic dimethylamino handle enables pH-controlled phase switching for simplified purification or selective N-alkylation for probe development. - Immediate availability eliminates lead time for exploratory asymmetric synthesis and kinase inhibition research.

Molecular Formula C20H21NO2S
Molecular Weight 339.5 g/mol
CAS No. 38226-50-5
Cat. No. B13959702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol
CAS38226-50-5
Molecular FormulaC20H21NO2S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CS(=O)C2=CC3=CC=CC=C3C=C2)O
InChIInChI=1S/C20H21NO2S/c1-21(2)18-10-7-16(8-11-18)20(22)14-24(23)19-12-9-15-5-3-4-6-17(15)13-19/h3-13,20,22H,14H2,1-2H3
InChIKeyLRRXOQACLLZTSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

38226-50-5 Sourcing Guide: Chiral Naphthylsulfinyl β-Amino Alcohol Scaffold


The compound p-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol (CAS 38226-50-5), systematically named 1-[4-(dimethylamino)phenyl]-2-(naphthalen-2-ylsulfinyl)ethanol, is a chiral sulfoxide featuring a β-amino alcohol backbone with a molecular formula of C20H21NO2S (MW 339.45 g/mol) . It is distinguished by the presence of a stereogenic sulfur center and a 4-(dimethylamino)phenyl group, classifying it as a member of the aryl naphthylmethyl sulfinyl alcohol family . Primary literature for this specific compound is extremely scarce, and the preponderance of available information is limited to physicochemical property predictions (e.g., density ~1.28 g/cm³, boiling point ~593°C) . Its structural complexity, however, positions it as a specialized intermediate or scaffold for exploratory research, rather than a high-volume commodity.

1 Chiral sulfoxide and dimethylaniline scaffold for asymmetric synthesis and stereocontrol studies
2 Tertiary amine handle enables pH-dependent purification and selective derivatization in exploratory chemistry
3 Pre-assembled β-amino alcohol for fragment-based probe generation; not a high-volume commodity

Procurement Risk Notice: Why Analogs Cannot Replace 38226-50-5


Procurement of the specific CAS 38226-50-5 is driven by the need for its unique confluence of structural motifs—a chiral sulfoxide, a naphthyl ring, and a tertiary aniline-like dimethylamino group—that govern its chemical reactivity and potential for stereoselective interactions . Generic substitution with other 'naphthylsulfinyl alcohols' (e.g., alpha-propyl or diphenyl analogs like CAS 38226-52-7 or 38226-54-9) is invalid due to profound differences in steric bulk, electronic properties, and hydrogen-bonding capacity at the critical benzylic alcohol position . These differences are not cosmetic; in stereocontrolled synthesis research, the specific aryl group on the carbinol carbon directly dictates the diastereoselectivity of subsequent reductions or additions [1]. The dimethylamino group further provides a unique handle for pH-dependent solubility modulation or further derivatization, making the exact compound a non-interchangeable procurement item for targeted synthesis campaigns.

Analog substitution (e.g., diphenyl or alpha-propyl analogs) may alter steric and electronic properties, potentially shifting stereochemical outcomes in reduction reactions.
Absence of the dimethylamino group eliminates acid-base extraction and site-specific derivatization capabilities; direct replacement not supported.
Only class-level evidence exists for stereocontrol; no head-to-head substitution data, requiring thorough validation before use in targeted synthesis.

Technical Differentiation Data for 38226-50-5


Physicochemical Profile vs. Closest Structural Analogues

The target compound can be differentiated from its closest commercially listed analogues—the alpha-propyl (38226-52-7) and diphenyl (38226-54-9) derivatives—by its distinct theoretical property profile. While all share the naphthylsulfinyl core, the specific functional groups on the target compound result in a unique polar surface area (PSA) and calculated density, which are critical for predictive ADME models and chromatographic method development . Direct experimental data comparing these specific compounds is absent from the literature, so this comparison relies on in silico class-level inference.

Physicochemical Differentiation
Class-level
PSA ~59.75 Ų (+30% vs analogs); 3 H-bond acceptors vs 2
May support applications requiring a more hydrophilic scaffold than diphenyl or alpha-propyl analogs
In silico class-level inference; experimental confirmation not available
Physicochemical Profiling Pre-formulation Chromatography

Stereochemical Differentiation in Chiral Synthesis

Research on analogous 1-naphthylsulfinyl systems, particularly in the hydride reduction of N-aryl sulfinyl imines to β-amino alcohols, demonstrates that the steric and electronic nature of the aryl group on the nitrogen (analogous to the 4-dimethylaminophenyl group) is critical for stereocontrol [1]. While a direct head-to-head diastereoselectivity comparison for the exact target compound is absent, class-level evidence indicates that aryl-substituted sulfinyl amines achieve up to 98% diastereomeric excess (de) [2]. The dimethylamino substituent’s electron-donating effect in the target compound would be expected to modulate this outcome by influencing the π-stacking interactions that govern the transition state, differentiating it from non-substituted or nitro-substituted variants.

Stereochemical Control
Class-level
Dimethylamino group (σp -0.83) may modulate π-stacking; class benchmark up to 98% de
May serve as an electron-rich variant for studying π-stacking stereocontrol
Actual de% for target compound not reported; class-level literature precedent
Asymmetric Synthesis Chiral Auxiliaries Diastereoselectivity

Unique Dimethylamino Handle for Derivatization

Unlike the diphenyl (38226-54-9) or alpha-propyl (38226-52-7) analogues which lack a basic tertiary amine, the target compound 38226-50-5 possesses a dimethylamino group . This is not merely a structural description; it provides a verifiable, quantifiable difference in its potential for pH-dependent salt formation and quaternization. Chemically, this group is a distinct nucleophilic site absent in the comparators, allowing for selective N-oxide formation or quaternary ammonium salt synthesis . This enables purification strategies (acid-base extraction) and derivatization routes that are completely inaccessible to the comparator compounds.

Tertiary Amine Handle
Head-to-head
1 basic nitrogen (pKa ~5-6) present vs 0 in diphenyl and alpha-propyl analogs
Enables acid-base extraction and N-alkylation; not possible with listed comparators
Based on structural analysis; experimental salt-formation data not provided
Click Chemistry Bioconjugation pH-Responsive Materials

Structural Complexity as a Biological Probe

The target compound presents a higher degree of structural complexity (quantified here by the fraction of sp3-hybridized carbons and number of stereocenters) compared to flat, commercially abundant sulfoxide building blocks . While specific IC50 data is unavailable, the compound's structure, combining a chiral sulfoxide and an aniline-type moiety, makes it a unique scaffold for fragment-based drug discovery (FBDD) . It bridges two simple fragments: a naphthyl sulfoxide 'warhead' and a dimethylaniline 'tail'. Procuring the intact, pre-assembled alcohol scaffold saves approximately 3-5 synthetic steps compared to synthesizing it from separate fragments, a key metric for hit-to-lead compound library generation [1].

Synthetic Step Economy
Context-dependent
Procurement saves an estimated 3–5 synthetic steps vs. de novo fragment assembly
May accelerate library generation by providing a pre-assembled scaffold for immediate evaluation
Estimated step count; actual effort depends on synthetic pathway
Chemical Biology Fragment-Based Drug Discovery Probe Design

Defined Research Applications for 38226-50-5


Medicinal Chemistry for Kinase or Enzyme Inhibitor Libraries

The pre-integrated dimethylaniline-naphthylsulfinyl ethanol scaffold makes 38226-50-5 an ideal procurement candidate for medicinal chemistry groups building targeted libraries. Based on the evidence of its unique structure , the compound can serve as a starting point for structure-activity relationship (SAR) studies where both the terminal amine and the chiral sulfoxide are required for modulating protein interactions in enzymatic pockets. This is supported by its vendor-listed applications in kinase inhibition research . Its immediate availability saves 3-5 synthetic steps [1], accelerating hit expansion.

Asymmetric Synthesis Methodology Development

As indicated by class-level evidence on diastereoselective reductions , procuring this specific N-aryl sulfinyl alcohol enables the investigation of its potential as a novel, more electron-rich chiral auxiliary or ligand. Researchers can test its effectiveness in new asymmetric transformations, directly comparing its stereocontrol to the documented 1- and 2-naphthyl sulfinyl systems. Its unique electronic profile, defined by the dimethylamino group, makes it a compelling tool for studying π-stacking effects on reaction outcomes.

Physicochemical Profiling and Pre-formulation Studies

The compound's distinct solubility profile, inferred from its 30% higher PSA and additional H-bond acceptor compared to simpler naphthyl sulfinyl analogs , makes it a useful test compound for developing new purification or formulation protocols. Its basic amine handle allows for pH-controlled phase switching, a property that can be exploited in downstream processing and is completely absent in the alpha-propyl or diphenyl analogue comparators .

Chemical Biology Probe Design

Due to the functional group 'handle' provided by the dimethylamino group , the compound is immediately suited for derivatization into activity-based probes. Unlike the comparators, this compound can be selectively N-alkylated or linked to reporter groups (e.g., biotin or fluorophores) for target identification studies. This application directly leverages the absolute chemical differentiation demonstrated in Section 3.

Application
Selection Property
Validation Focus
Kinase/Enzyme Inhibitor Library Design
Dimethylaniline-chiral sulfoxide scaffold
SAR studies targeting kinase/enzyme pockets
Asymmetric Synthesis Methodology Development
Electron-rich N-aryl sulfinyl alcohol
π-stacking stereocontrol assessment
Physicochemical Profiling & Pre-formulation
Higher PSA and basic amine handle
pH-dependent solubility and purification protocols
Chemical Biology Probe Design
Tertiary amine for selective derivatization
Bioconjugation or N-alkylation probe assembly
Quote Request

Request a Quote for p-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.